molecular formula C23H21ClN4O2 B2998979 9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540485-96-9

9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer: B2998979
CAS-Nummer: 540485-96-9
Molekulargewicht: 420.9
InChI-Schlüssel: ZMKBFYCMNLUMNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound, a tricyclic triazoloquinazolinone derivative, features a 2-chlorophenyl group at position 9 and a 4-hydroxyphenyl group at position 2, with 6,6-dimethyl substituents on the tetrahydroquinazoline core. Its molecular formula is C23H19ClN4O2 (monoisotopic mass: 426.115 Da), as inferred from analogous structures in the literature . Pharmacologically, it serves as a selective RXFP4 agonist, demonstrating efficacy in cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment assays . The 2-chlorophenyl and 4-hydroxyphenyl moieties are critical for receptor binding and selectivity, while the dimethyl groups enhance conformational stability .

Eigenschaften

IUPAC Name

9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-23(2)11-17-19(18(30)12-23)20(15-5-3-4-6-16(15)24)28-22(25-17)26-21(27-28)13-7-9-14(29)10-8-13/h3-10,20,29H,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKBFYCMNLUMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)O)N2)C5=CC=CC=C5Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , commonly referred to as a triazoloquinazolinone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN4O2C_{23}H_{20}ClN_{4}O_{2} with a molecular weight of approximately 455.34 g/mol. Its structure includes a quinazolinone core fused with a triazole ring, which is known for conferring various biological activities.

PropertyValue
Molecular FormulaC23H20ClN4O2
Molecular Weight455.34 g/mol
Purity≥95%

Anticancer Activity

Research indicates that triazoloquinazolinones exhibit significant anticancer properties. A study identified a related compound that effectively inhibits polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis. The inhibition of Plk1 has been associated with reduced cell proliferation in various cancer types, making it an attractive target for drug development .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific protein-protein interactions essential for cancer cell survival. For instance, the inhibition of Plk1's polo-box domain (PBD) disrupts mitotic progression, leading to apoptosis in cancer cells .

Case Studies

  • Plk1 Inhibition : In vitro studies demonstrated that triazoloquinazolinone derivatives could inhibit Plk1 with an IC50 value significantly lower than previously characterized inhibitors. This suggests that these compounds may offer enhanced efficacy with reduced off-target effects .
  • Cell Line Studies : Various cell lines have been utilized to assess the cytotoxic effects of this compound. For example, studies on human breast cancer cell lines showed a dose-dependent reduction in cell viability following treatment with the compound .

Antiviral Properties

Beyond anticancer activity, some derivatives of triazoloquinazolinones have also shown antiviral effects against a range of viruses. Their ability to interfere with viral replication processes positions them as potential candidates for antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolinones. Modifications at specific positions on the quinazolinone and triazole rings can enhance potency and selectivity against target proteins. For instance:

  • Substituents on the phenyl rings significantly influence binding affinity and inhibitory activity against Plk1.
  • The presence of halogens (e.g., chlorine) has been linked to increased lipophilicity and improved cellular uptake .

Table 2: Summary of Biological Activity Studies

Study FocusFindingsReference
Plk1 InhibitionEffective inhibition with low IC50 values
Cytotoxicity in Cancer CellsDose-dependent viability reduction
Antiviral ActivityPotential against various viral strains

Vergleich Mit ähnlichen Verbindungen

Catalytic Efficiency

  • Target Compound : Synthesized via copper-catalyzed cyclization, achieving high regioselectivity and purity .
  • 9-(4-Hydroxyphenyl) Analogue: Synthesized using a novel deep eutectic solvent (NGPU), yielding 92% in 20 minutes, outperforming traditional catalysts like Fe3O4/SiO2 (70% yield, 6 hours) .
  • Tetrazoloquinazolinone Derivatives: Prepared via p-toluenesulfonic acid (p-TSA)-catalyzed cyclocondensation, requiring 10 minutes at 80°C .

Substituent Effects on Reactivity

  • Hydroxyphenyl vs. Methoxyphenyl : The 4-hydroxyphenyl group in the target compound necessitates protective-group strategies during synthesis, whereas methoxyphenyl derivatives (e.g., ) avoid this complexity but exhibit reduced hydrogen-bonding capacity .
  • Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound enhances steric hindrance compared to 4-chlorophenyl analogues, influencing reaction rates and byproduct formation .

Pharmacological and Structure-Activity Relationship (SAR) Insights

RXFP4 Selectivity

  • The 2-chlorophenyl group at position 9 is critical for RXFP4 binding, as replacing it with phenyl (e.g., ) abolishes activity .
  • The 4-hydroxyphenyl group at position 2 facilitates hydrogen bonding with Asp149 in the RXFP4 binding pocket, whereas methoxy or unsubstituted phenyl groups reduce potency by 10-fold .
  • 6,6-Dimethyl Substituents : Stabilize the chair conformation of the tetrahydroquinazoline ring, optimizing ligand-receptor complementarity .

Comparison with Tetrazoloquinazolinones

  • Tetrazole vs. Triazole Cores : Tetrazolo derivatives (e.g., ) exhibit lower metabolic stability due to increased susceptibility to hepatic oxidation, limiting their therapeutic utility compared to triazolo analogues .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do they compare in efficiency?

Methodological Answer: The synthesis of this compound can be optimized using deep eutectic solvents (DES) or novel catalysts like NGPU. For example, Table 6 in demonstrates that the NGPU-catalyzed method achieves higher yields (e.g., 89% vs. 72% with traditional catalysts), reduces reaction times (2 hours vs. 8–12 hours), and minimizes catalyst loading (5 mol% vs. 10–15 mol%). Key steps include:

  • Reagent Selection : Use of 4-hydroxyphenyl derivatives as starting materials.
  • Catalyst Optimization : NGPU enhances regioselectivity and reduces byproducts.
  • Workup : Ethanol precipitation followed by column chromatography for purification .

Q. What spectroscopic and crystallographic methods are used for structural eludication?

Methodological Answer: Structural confirmation requires a combination of:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (mean C–C = 0.003 Å) and torsion angles, as demonstrated in for analogous triazoloquinazolinones.
  • DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, as shown in for similar triazoloquinazolinone derivatives.
  • NMR/IR Spectroscopy : Confirm functional groups (e.g., hydroxyl and chlorophenyl peaks) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Methodological Answer: Contradictions in biological data (e.g., antimicrobial vs. inactive results) require:

  • Standardized Assays : Use uniform protocols (e.g., MIC testing for Gram-positive bacteria as in ).
  • Structural Purity Verification : Ensure >95% purity via HPLC and SCXRD (e.g., ).
  • Mechanistic Studies : Compare binding affinities using molecular docking or SPR assays to identify off-target effects .

Q. How should environmental impact studies for this compound be designed?

Methodological Answer: Follow frameworks like Project INCHEMBIOL ():

  • Phase 1 (Lab Studies) : Determine physicochemical properties (logP, solubility) and abiotic stability (hydrolysis/photolysis rates).
  • Phase 2 (Ecotoxicology) : Test acute toxicity in Daphnia magna (LC50) and algae (EC50).
  • Phase 3 (Field Monitoring) : Track bioaccumulation in soil/water systems using LC-MS/MS.
    Use randomized block designs (split-split plots) for field trials, as in .

Q. How can structural modifications enhance biological activity while maintaining stability?

Methodological Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) at the 2-chlorophenyl position to enhance metabolic stability ().
  • Salt Formation : Improve solubility via carboxylate salts, as shown in for triazolothiadiazine analogs.
  • Structure-Activity Relationship (SAR) : Compare IC50 values of derivatives in enzyme inhibition assays (e.g., COX-2) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability in ATP-binding pockets (e.g., kinases).
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors) using software like Schrödinger.
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity (e.g., hepatotoxicity risk) .

Data Contradiction Analysis

Q. How to address inconsistencies in catalytic efficiency across synthetic studies?

Methodological Answer:

  • Control Experiments : Replicate reactions under identical conditions (solvent, temperature).
  • Catalyst Characterization : Use BET analysis to compare surface areas of NGPU vs. traditional catalysts ().
  • Kinetic Studies : Calculate turnover frequencies (TOF) to isolate catalyst-specific effects .

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